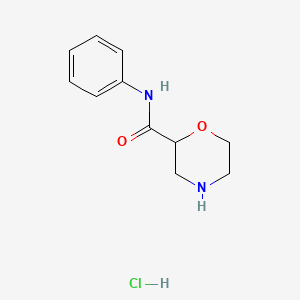

N-phenylmorpholine-2-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-phenylmorpholine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(10-8-12-6-7-15-10)13-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNNIEXKCHKUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(=O)NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Closure of Substituted Aniline with 2-Chloroethyl Ether

A scalable and cost-effective method involves the direct heating of substituted aniline (phenylamine) with 2-chloroethyl ether under alkali conditions to form the N-phenylmorpholine core via intramolecular ring closure. This solvent-free process is advantageous for industrial scale-up due to reduced purification complexity and higher yields.

| Parameter | Condition/Value |

|---|---|

| Substituted aniline | Phenylamine or derivatives |

| Alkali base | Triethylamine, diisopropylethylamine, pyridine with DMAP (5-10% w/w) |

| Molar ratio (aniline:alkali) | 1:2 to 1:3 |

| 2-Chloroethyl ether dosage | 5-10 mL per 1 g of substituted aniline |

| Reaction temperature | 130–180 °C |

| Solvent | None (solvent-free) |

| Yield | Improved over traditional methods (typically >30%) |

This method avoids expensive catalysts and complicated purification required in Buchwald-Hartwig amination and microwave-assisted reactions, which yield only 2–10% product.

Carbamoylation Using Phenyl Isocyanate

Following ring closure, the morpholine derivative undergoes carbamoylation with phenyl isocyanate to introduce the carboxamide group at the 2-position, forming N-phenylmorpholine-2-carboxamide. This reaction is typically carried out under controlled temperature and solvent conditions to ensure selectivity and high purity.

| Parameter | Condition/Value |

|---|---|

| Reactants | Morpholine derivative + phenyl isocyanate |

| Solvent | Aprotic solvents such as dichloromethane or DMF |

| Temperature | 0–25 °C (controlled to avoid side reactions) |

| Reaction time | Several hours (2–6 h) |

| Product isolation | Precipitation or crystallization as hydrochloride salt |

This method is widely used in industrial synthesis for its reliability and scalability.

Alternative Multi-Step Synthesis via Reduction and Cyclization

Some patented methods describe a multi-step synthesis starting from nitrophenyl morpholine derivatives, involving:

- Reduction of 4-(nitrophenyl)-3-morpholone to 4-(aminophenyl)-3-morpholone.

- Reaction with epichlorohydrin derivatives to introduce hydroxyl and chloromethyl groups.

- Cyclization and carbamoylation using reagents like N,N'-carbonyldiimidazole.

- Final conversion to hydrochloride salt.

These steps require careful control of reaction conditions such as temperature (0–100 °C), reaction time (hours), and choice of solvents (ethanol, DMF, ethyl acetate) to maximize yield and purity. Yields reported can reach up to ~88% with purity >98% after purification.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Direct ring closure (substituted aniline + 2-chloroethyl ether) | Solvent-free, alkali-mediated, 130-180 °C | Cost-effective, scalable, higher yield | Requires high temperature |

| Carbamoylation with phenyl isocyanate | Controlled reaction with isocyanate reagent | High selectivity, well-established | Requires handling isocyanates |

| Multi-step reduction and cyclization | Multiple steps with reduction, cyclization | High purity and yield achievable | More complex, longer reaction times |

Research Findings and Optimization Notes

- Using organic bases such as triethylamine or diisopropylethylamine improves the efficiency of ring closure and carbamoylation steps by scavenging generated acids and promoting nucleophilicity.

- Solvent choice impacts purification ease; solvent-free or ethanol-based systems reduce environmental impact and simplify work-up.

- Temperature control is critical to avoid side reactions, especially during carbamoylation and cyclization steps.

- Use of N,N'-carbonyldiimidazole as a carbonylating reagent provides a mild and efficient route to amide formation with fewer by-products.

- Purification by crystallization of hydrochloride salt enhances compound stability and facilitates handling in research and industrial settings.

Summary Table of Key Reaction Conditions

| Step | Reactants/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ring closure | Phenylamine + 2-chloroethyl ether + alkali | 130–180 °C | None (solvent-free) | >30 | Scalable industrial method |

| Carbamoylation | Morpholine derivative + phenyl isocyanate | 0–25 °C | Dichloromethane/DMF | High (not specified) | Requires controlled addition |

| Reduction & cyclization | Nitro-phenyl morpholine derivatives + reducing agents + cyclization reagents | 0–100 °C | Ethanol, DMF | Up to 88.2 | Multi-step, high purity |

Chemical Reactions Analysis

Types of Reactions

N-phenylmorpholine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In the realm of chemistry, N-phenylmorpholine-2-carboxamide hydrochloride serves as a building block in the synthesis of various organic compounds. It acts as a reagent in chemical reactions, facilitating the formation of more complex structures. Its unique properties allow it to participate in oxidation, reduction, and substitution reactions, making it versatile for synthetic applications.

Biology

The compound has been studied for its potential biological activities , including:

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor by binding to specific active sites, thus preventing enzyme activity. This property is significant in drug development for diseases where enzyme activity plays a crucial role.

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This suggests its potential as a new antimicrobial agent by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Medicine

Ongoing research is exploring the therapeutic applications of this compound in drug development. Its role as an intermediate in synthesizing various bioactive molecules positions it as a candidate for treatments targeting infectious diseases and cancer.

Anticancer Activity Assessment

A comprehensive evaluation of this compound's anticancer properties involved testing against multiple human cancer cell lines. Results indicated significant reductions in cell viability in a dose-dependent manner. Flow cytometry analysis revealed increased apoptosis markers in treated cells compared to untreated controls.

Antimicrobial Efficacy

In studies assessing antimicrobial efficacy, this compound demonstrated effective inhibition against strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism likely involves interference with critical metabolic functions within the microbial cells.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Morpholine derivative | Exhibits antimicrobial and anticancer properties | Strong enzyme inhibitor |

| 3,6-Dimethyl-2-phenylmorpholine | Morpholine derivative | Enhanced lipophilicity | Moderate antimicrobial activity |

| Morpholine-2-carboxylic acid phenylamide | Carboxylic acid derivative | Used in various therapeutic contexts | Limited biological data |

Mechanism of Action

The mechanism of action of morpholine-2-carboxylic acidphenylamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-phenylmorpholine-2-carboxamide hydrochloride, highlighting differences in substituents, molecular formulas, and physicochemical properties.

Key Observations

Substituent Effects on Solubility and Stability

- The hydrochloride salt form (e.g., Morpholine-2-carboxamide hydrochloride) generally exhibits higher aqueous solubility compared to neutral analogs like N-methyl or N-ethyl derivatives .

- The phenyl group in this compound likely increases hydrophobicity, which could influence membrane permeability in biological systems.

The chloroethyl substituent in N-(2-chloroethyl)morpholine-4-carboxamide suggests reactivity in alkylation reactions, a feature exploited in polymer and anticancer drug synthesis .

Synthetic Routes

- Morpholine carboxamides are commonly synthesized via nucleophilic substitution or urea-forming reactions. For example, N-(2-chloroethyl)morpholine-4-carboxamide was prepared by reacting morpholine with 2-chloroethyl isocyanate . A similar approach could be adapted for this compound using phenyl isocyanate.

Toxicological Considerations Limited toxicological data exist for many morpholine derivatives. For instance, Thiophene fentanyl hydrochloride (a structurally distinct analog) lacks comprehensive toxicity studies, highlighting the need for caution in handling novel compounds .

Biological Activity

N-phenylmorpholine-2-carboxamide hydrochloride is a compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various biological targets. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₅ClN₂O₂. It features a morpholine ring, which is a six-membered ring containing one nitrogen atom, and a carboxamide functional group that contributes to its reactivity and biological activity. The compound's structure facilitates interactions with enzymes and receptors, making it a candidate for various pharmacological applications .

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with phenyl isocyanate under controlled conditions. This process can include steps such as coupling, cyclization, and reduction reactions. Industrial production methods may utilize scalable synthetic routes to ensure high yield and purity.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in critical metabolic pathways, which can have implications in treating diseases such as cancer or metabolic disorders. For instance, it has shown potential in inhibiting enzymes related to lipid metabolism, which is crucial in cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's IC50 values indicate significant potency; for example, some derivatives have shown IC50 values as low as 0.65 µM against MCF-7 cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Binding : The compound likely binds to the active sites of specific enzymes, preventing their activity.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through pathways involving caspase activation .

- Antimicrobial Action : By disrupting cellular processes in microbes, it inhibits their growth and proliferation.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against various pathogens, results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, showcasing its broad-spectrum activity.

Case Study 2: Anticancer Activity Assessment

A comprehensive evaluation of the compound's anticancer properties involved testing against multiple human cancer cell lines. The results showed that this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers compared to untreated controls .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Morpholine derivative | Exhibits antimicrobial and anticancer properties | Strong enzyme inhibitor |

| 3,6-Dimethyl-2-phenylmorpholine | Morpholine derivative | Enhanced lipophilicity | Moderate antimicrobial activity |

| Morpholine-2-carboxylic acid phenylamide | Carboxylic acid derivative | Used in various therapeutic contexts | Limited biological data |

Q & A

Q. How can experimental design optimize the synthesis yield of this compound?

- Methodological Answer : Employ a factorial design (e.g., 2 or Box-Behnken) to test variables: reaction temperature (40–80°C), stoichiometry (1:1–1:2.5), and solvent polarity (ethanol vs. acetonitrile). Response surface methodology (RSM) identifies optimal conditions. For example, higher yields (>85%) are achieved at 60°C with a 1:2.2 molar ratio in ethanol .

Q. How do researchers resolve contradictions in impurity profiles across synthesis batches?

- Methodological Answer : Conduct comparative impurity analysis using LC-MS to identify byproducts (e.g., unreacted intermediates or degradation products). Cross-validate with -NMR integration and XRD to confirm crystallinity differences. Adjust purification protocols (e.g., gradient elution in HPLC) to isolate specific impurities .

Q. What methodologies assess the compound’s stability under accelerated storage conditions?

- Methodological Answer : Perform ICH-compliant stability studies:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and kinetic modeling (zero/first-order) to estimate shelf life.

- Long-term storage : Store at -20°C in airtight, amber vials with desiccants. Purity remains ≥98% for 5 years under these conditions .

Q. How can in vitro permeability of this compound be evaluated for preclinical studies?

- Methodological Answer : Use Caco-2 cell monolayers to simulate intestinal absorption. Prepare test solutions in HBSS (pH 6.5–7.4) and measure apparent permeability (P) via LC-MS quantification. Compare results to reference compounds (e.g., propranolol for high permeability). Adjust substituents on the morpholine ring to enhance lipophilicity if needed .

Data Analysis and Validation

Q. How to validate analytical methods for quantifying This compound in biological matrices?

- Methodological Answer :

- Linearity : Prepare calibration curves (1–100 µg/mL) in plasma or urine; R ≥0.99.

- Recovery : Spike known concentrations into matrices and compare to neat solutions (acceptance: 85–115%).

- Precision : Intra-/inter-day RSD ≤5% .

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.